molecular formula C8H15N B13788213 6-Methyl-6-azabicyclo[3.2.1]octane CAS No. 24173-54-4

6-Methyl-6-azabicyclo[3.2.1]octane

Cat. No.: B13788213
CAS No.: 24173-54-4
M. Wt: 125.21 g/mol
InChI Key: XDHPCGWUBYKTIH-UHFFFAOYSA-N
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Description

6-Methyl-6-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have gained significant interest due to their synthetic and pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes to prepare 6-Methyl-6-azabicyclo[3.2.1]octane involves starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one. This compound undergoes a three-step process to yield 6-Methyl-6-azabicyclo[3.2.1]octan-3-one. The stereoselective reduction of this intermediate provides 6-Methyl-6-azabicyclo[3.2.1]octan-3α-ol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminium hydride (LiAlH₄) is a common reducing agent used in these reactions.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alcohols from ketones or aldehydes.

Scientific Research Applications

6-Methyl-6-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-6-azabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways in biological systems. The compound’s nitrogen-containing heterocycle can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Specific pathways and targets depend on the functional groups present and the overall structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-6-azabicyclo[3.2.1]octane is unique due to the presence of the methyl group at the 6-position, which can influence its reactivity and biological activity.

Properties

CAS No.

24173-54-4

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

6-methyl-6-azabicyclo[3.2.1]octane

InChI

InChI=1S/C8H15N/c1-9-6-7-3-2-4-8(9)5-7/h7-8H,2-6H2,1H3

InChI Key

XDHPCGWUBYKTIH-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCCC1C2

Origin of Product

United States

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